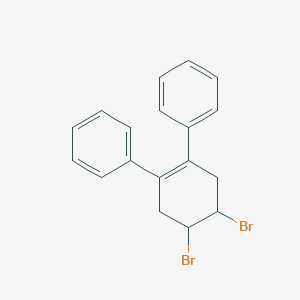
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene is an organic compound characterized by the presence of two bromine atoms attached to a cyclohexene ring, which is further substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene typically involves the bromination of 2-phenylcyclohexene. The reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions to ensure selective bromination at the 4 and 5 positions of the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the formation of the cyclohexene ring, followed by phenyl substitution and subsequent bromination. The reaction conditions are optimized to achieve high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the cyclohexene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxylation, and amines for amination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the nature of the substituents introduced during the reactions.
Applications De Recherche Scientifique
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, materials science, and as a precursor for advanced materials.
Mécanisme D'action
The mechanism of action of (4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and the phenyl group play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, participate in electrophilic aromatic substitution, and undergo redox reactions, influencing its overall chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Similar in structure but with phenylalkoxy substituents instead of a cyclohexene ring.
1,4-Dibromobenzene: A simpler compound with two bromine atoms on a benzene ring without additional substituents.
2-Phenylcyclohexene: The parent compound without bromine substitution.
Uniqueness
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene is unique due to the presence of both bromine atoms and a phenyl group on a cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
832111-20-3 |
|---|---|
Formule moléculaire |
C18H16Br2 |
Poids moléculaire |
392.1 g/mol |
Nom IUPAC |
(4,5-dibromo-2-phenylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C18H16Br2/c19-17-11-15(13-7-3-1-4-8-13)16(12-18(17)20)14-9-5-2-6-10-14/h1-10,17-18H,11-12H2 |
Clé InChI |
AMECUMRBLKQGEE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CC(=C1C2=CC=CC=C2)C3=CC=CC=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


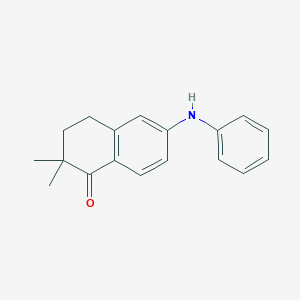

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
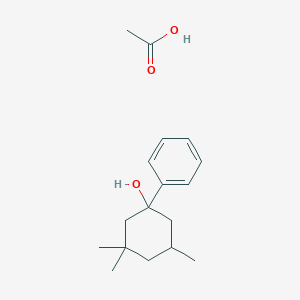
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
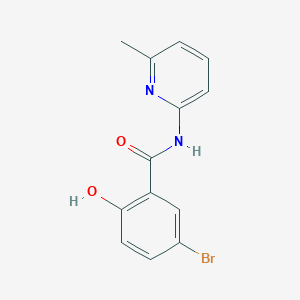
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)
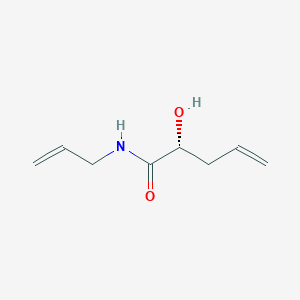

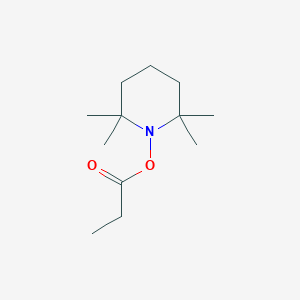
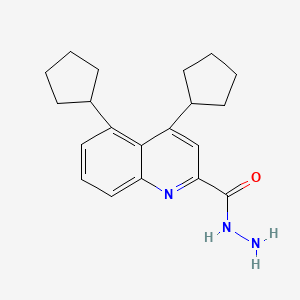
![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)
